CYP2D6 Inhibition Potential: Thiothixene Exhibits the Weakest Inhibition Among High-Potency Typical Antipsychotics
In vitro human liver microsome assays reveal that cis-thiothixene possesses a Ki for CYP2D6 of 65.0 μM, which is substantially higher (indicating weaker inhibition) than that of haloperidol (Ki = 7.2 μM), fluphenazine (Ki = 9.4 μM), chlorpromazine (Ki = 6.4 μM), and thioridazine (Ki = 1.4 μM) [1]. This translates to a 9-fold lower inhibition potency compared to haloperidol and a 46-fold lower potency compared to thioridazine. The IC50 for cis-thiothixene was estimated to be 136.6 μM, compared to 92.2 μM for clozapine and 39.1 μM for risperidone [2].
| Evidence Dimension | CYP2D6 enzyme inhibition (Ki, μM) |
|---|---|
| Target Compound Data | Ki = 65.0 μM (cis-thiothixene) |
| Comparator Or Baseline | Haloperidol: Ki = 7.2 μM; Fluphenazine: Ki = 9.4 μM; Chlorpromazine: Ki = 6.4 μM; Thioridazine: Ki = 1.4 μM; Perphenazine: Ki = 0.8 μM |
| Quantified Difference | Thiothixene Ki is 9-fold higher than haloperidol, indicating 9-fold weaker CYP2D6 inhibition |
| Conditions | In vitro human liver microsomes; dextromethorphan O-demethylation assay |
Why This Matters
Weaker CYP2D6 inhibition reduces the risk of pharmacokinetic drug-drug interactions with CYP2D6 substrates, a key consideration for polypharmacy scenarios common in psychiatric research and clinical practice.
- [1] Shin JG, Soukhova N, Flockhart DA. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6. Drug Metab Dispos. 1999 Sep;27(9):1078-84. View Source
- [2] Shin JG, Soukhova N, Flockhart DA. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6. Drug Metab Dispos. 1999 Sep;27(9):1078-84. View Source
